![molecular formula C10H16O3 B14488964 2,4-Dioxaspiro[5.6]dodecan-7-one CAS No. 65609-63-4](/img/structure/B14488964.png)
2,4-Dioxaspiro[5.6]dodecan-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dioxaspiro[56]dodecan-7-one is a chemical compound with the molecular formula C12H20O It is part of the spiroketal family, characterized by a spiro-connected cyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxaspiro[5.6]dodecan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cycloaddition of dichloroketene to 1,2-dimethylenecyclohexane, followed by the reduction of chlorine atoms using zinc dust and subsequent Baeyer-Villiger oxidation with m-chloroperbenzoic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2,4-Dioxaspiro[5.6]dodecan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the spiroketal structure, potentially leading to ring-opening or other structural changes.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and other peroxides.
Reduction: Zinc dust and other reducing agents are used to facilitate reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different spiroketal derivatives, while reduction could lead to ring-opened structures.
科学研究应用
2,4-Dioxaspiro[5.6]dodecan-7-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of spiroketal-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,4-Dioxaspiro[5.6]dodecan-7-one involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use.
相似化合物的比较
Similar Compounds
- 1,7-Dioxaspiro[5.5]undecane
- 1,6-Dioxaspiro[4.5]decane
- 2,6-Dichlorospiro[3.3]heptane
Uniqueness
2,4-Dioxaspiro[5.6]dodecan-7-one is unique due to its specific spiroketal structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications where other spiroketals may not be as effective .
属性
CAS 编号 |
65609-63-4 |
|---|---|
分子式 |
C10H16O3 |
分子量 |
184.23 g/mol |
IUPAC 名称 |
2,4-dioxaspiro[5.6]dodecan-7-one |
InChI |
InChI=1S/C10H16O3/c11-9-4-2-1-3-5-10(9)6-12-8-13-7-10/h1-8H2 |
InChI 键 |
NHZWHRFRNQDLQE-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=O)C2(CC1)COCOC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


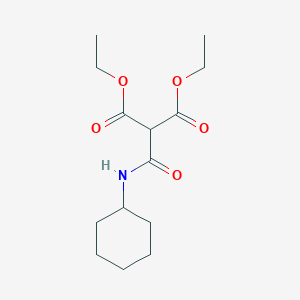
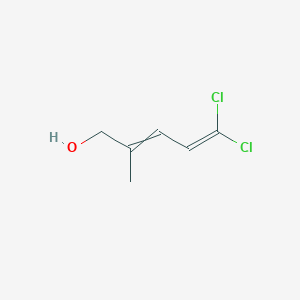
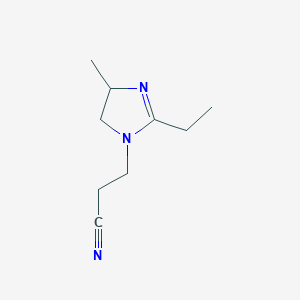
![1h-[1,2,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14488899.png)


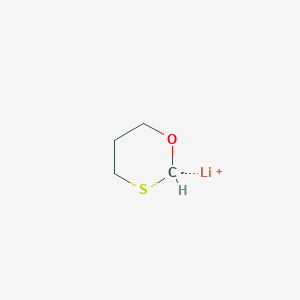
![8-Ethyl-2'H,5'H-spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B14488926.png)
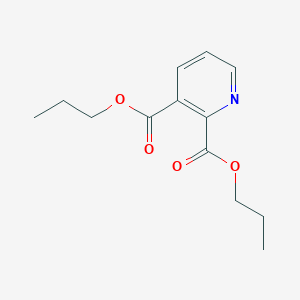
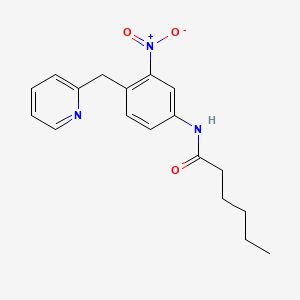
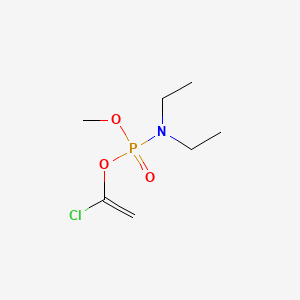
phosphane](/img/structure/B14488952.png)
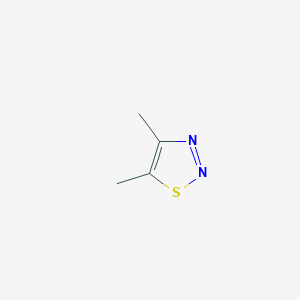
![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)
